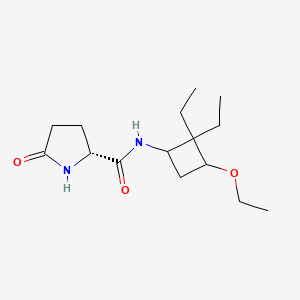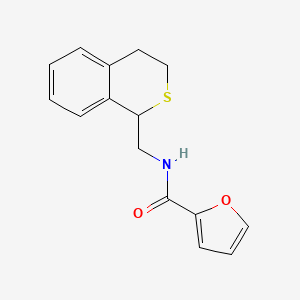
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide, also known as Isothiocarbamate (ITC), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITC is a small molecule that can be synthesized through various methods and has been shown to have a wide range of biological effects. In
Mechanism of Action
ITC has been shown to have a variety of mechanisms of action, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis by activating caspase enzymes. It has also been shown to inhibit the activity of histone deacetylases, leading to the inhibition of cancer cell growth. In bacteria, ITC has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to bacterial cell death. In addition, ITC has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ITC has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis and inhibit cancer cell growth. In bacteria, ITC has been shown to inhibit cell wall synthesis and lead to bacterial cell death. In addition, ITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
ITC has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic properties. However, there are also limitations to using ITC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on ITC, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Further research is needed to fully understand its mechanisms of action and to determine its potential toxicity. In addition, research on the synthesis of ITC and its derivatives may lead to the development of new compounds with enhanced therapeutic properties.
Synthesis Methods
ITC can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-furoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. These methods result in the formation of ITC as a yellow crystalline solid.
Scientific Research Applications
ITC has been shown to have potential therapeutic properties in various scientific research studies. It has been studied for its anticancer, antibacterial, antifungal, and anti-inflammatory properties. ITC has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, ITC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBYAQVAWUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)



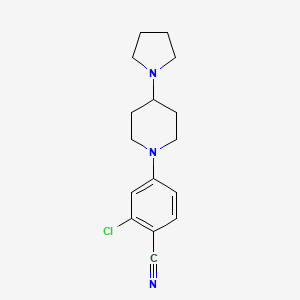
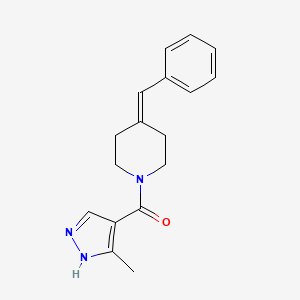

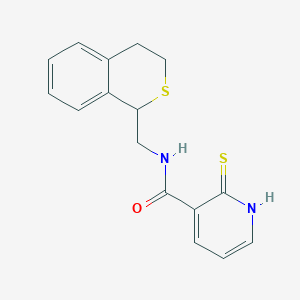

![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
